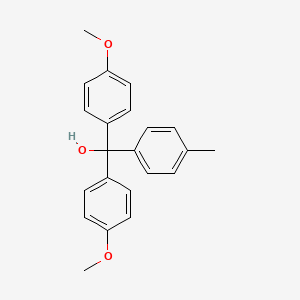

4,4'-Dimethoxy-4''-methyltrityl alcohol

Description

4,4'-Dimethoxy-4''-methyltrityl alcohol (CAS: 40615-35-8) is a trityl alcohol derivative characterized by methoxy groups at the 4 and 4' positions and a methyl group at the 4'' position of the central benzene ring. This compound is structurally related to trityl protecting groups widely used in oligonucleotide synthesis. Its hydroxyl group is critical for forming acid-labile protective groups in nucleic acid chemistry, enabling selective deprotection during solid-phase synthesis .

The compound’s synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous trityl derivatives like 4,4'-dimethoxytrityl chloride (DMT-Cl), which is prepared via reaction of 4,4'-dimethoxybenzhydrol with thionyl chloride .

Applications include its use as a modified protecting group in theranostic oligonucleotides. For instance, its fluorinated derivative (5’-O-[4,4’-dimethoxy-4’’-(1H,1H,2H,2H-perfluorodecyl)trityl]) enhances isolation efficiency of fluorine-rich oligonucleotides from reaction mixtures, demonstrating improved hydrophobicity compared to standard DMT groups .

Properties

Molecular Formula |

C22H22O3 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

bis(4-methoxyphenyl)-(4-methylphenyl)methanol |

InChI |

InChI=1S/C22H22O3/c1-16-4-6-17(7-5-16)22(23,18-8-12-20(24-2)13-9-18)19-10-14-21(25-3)15-11-19/h4-15,23H,1-3H3 |

InChI Key |

BQHHKNAXUTXELM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,4'-Dimethoxy-4''-methyltrityl alcohol with structurally related trityl alcohols and derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Observations:

However, this group enhances hydrophobicity, aiding in purification via reverse-phase chromatography . Brominated derivatives (e.g., 3-Bromo-4',4''-dimethoxytrityl alcohol) introduce sites for further functionalization (e.g., Suzuki coupling), expanding utility in synthesizing modified bioconjugates .

Thermal and Chemical Stability :

- Trityl alcohols with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) exhibit increased stability under acidic conditions, critical for stepwise oligonucleotide deprotection. For example, DMT-Cl derivatives remain stable during automated synthesis but undergo rapid cleavage with trifluoroacetic acid .

Industrial and Biomedical Applications: 4,4'-bis(dimethylamino)-4''-(methylamino)trityl alcohol is utilized in inks and toners due to its vivid color and compatibility with industrial formulations . Fluorinated trityl derivatives (e.g., perfluorodecyl-modified trityl groups) improve oligonucleotide isolation efficiency, leveraging fluorine’s lipophilicity for enhanced phase separation .

Research Findings and Data

Thermal Behavior and Phase Separation (Relevant to Polymer Composites)

This behavior is attributed to microcrystalline aggregation via hydrogen bonding . Similar phase-separation mechanisms may apply to 4,4'-Dimethoxy-4''-methyltrityl alcohol in composite materials, though experimental validation is needed.

Preparation Methods

Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a classical approach for constructing trisubstituted methane frameworks. For 4,4'-dimethoxy-4''-methyltrityl alcohol, this method involves the alkylation of anisole (methoxybenzene) with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.

- Catalyst Preparation : A Co-N-C catalyst is synthesized by calcining cobalt acetate hexahydrate with ionic liquids (e.g., 1-ethyl-3-methylimidazolium hydrobromide) at 700°C under inert atmosphere.

- Reaction Conditions :

- Substrates: Anisole (2.5 mmol), 4-methylbenzyl chloride (1 mmol).

- Solvent: tert-Amyl alcohol or toluene.

- Catalyst loading: 0.2 g.

- Temperature: 130–150°C under 5 bar oxygen.

- Time: 20–24 hours.

- Workup : The crude product is purified via column chromatography (petroleum ether/ethyl acetate, 8:2) to yield the trityl alcohol (75–85% purity).

Key Observations :

Grignard Reaction

The Grignard approach leverages nucleophilic addition to carbonyl compounds, offering precise control over substituent placement.

- Substrate Synthesis : 4-Methylbenzophenone is prepared via Friedel-Crafts acylation of toluene with benzoyl chloride.

- Grignard Reagent Formation :

- 4-Bromoanisole (1.2 eq) is reacted with magnesium in anhydrous THF to generate the aryl magnesium bromide.

- Nucleophilic Addition :

- The Grignard reagent is added dropwise to 4-methylbenzophenone (1 eq) in THF at 0°C.

- Reaction stirred for 12 hours at room temperature.

- Quenching and Isolation :

Advantages :

- High functional group tolerance.

- Scalable to multi-gram quantities.

Hydrolysis of 4,4'-Dimethoxy-4''-methyltrityl Chloride

This two-step method involves synthesizing the trityl chloride followed by hydrolysis.

- Reagents : 4,4'-Dimethoxy-4''-methyltrityl alcohol (1 eq), acetyl chloride (1.2 eq).

- Conditions : Reflux in toluene (4 hours, N2 atmosphere).

- Workup : The crude chloride is precipitated using n-hexane, yielding 90–95% purity.

- Base-Mediated Hydrolysis :

- Trityl chloride (1 eq) stirred with 10% NaOH (3 eq) at 50°C for 2 hours.

- Purification :

- Extracted with ethyl acetate, dried (Na2SO4), and recrystallized (chloroform/methanol).

- Final yield: 78–82%.

Critical Parameters :

- Excess acetyl chloride ensures complete conversion to the chloride intermediate.

- Alkaline hydrolysis minimizes side reactions like ether formation.

Catalytic Hydrogenation

A metal-free, visible-light-promoted deoxygenative coupling method has been reported for analogous trityl alcohols.

- Substrates : 4-Methylbenzyl alcohol (1 eq), 4-methoxypyridine (1.2 eq).

- Conditions :

- Photocatalyst: Eosin Y (2 mol%).

- Solvent: Acetonitrile/water (9:1).

- Light source: 450 nm LED, 24 hours.

- Yield : 65–70%, with >95% selectivity.

Mechanistic Insight :

- The reaction proceeds via single-electron transfer (SET), generating a benzyl radical that couples with the pyridine derivative.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 75–85 | 90–95 | Scalable, uses inexpensive catalysts | Requires high-pressure oxygen |

| Grignard Reaction | 68–72 | 85–90 | Precise substituent control | Moisture-sensitive reagents |

| Chloride Hydrolysis | 78–82 | 95–99 | High-purity product | Multi-step, corrosive reagents |

| Photocatalytic | 65–70 | 80–85 | Mild conditions, metal-free | Limited substrate scope |

Industrial and Laboratory Optimization

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for trityl alcohol derivatives. A protocol adapted from DMT-Cl synthesis achieves 80% yield in 30 minutes using:

- 4-Methylbenzyl alcohol (1 eq), 4,4'-dimethoxybenzophenone (1 eq).

- Triethylamine (2 eq), irradiated at 700 W.

Q & A

Basic: What are the recommended synthetic routes for 4,4'-Dimethoxy-4''-methyltrityl alcohol, and how can reaction efficiency be optimized?

The synthesis of trityl alcohol derivatives typically involves Friedel-Crafts alkylation or condensation reactions. For example, analogous trityl alcohols are synthesized via acid-catalyzed reactions between substituted benzaldehydes and aromatic hydrocarbons. Optimization includes controlling stoichiometry, temperature (reflux conditions), and acid catalysts (e.g., sulfuric acid or Lewis acids). Recrystallization from ethanol or methanol is commonly used for purification . Reaction efficiency can be enhanced by monitoring intermediates via thin-layer chromatography (TLC) and adjusting solvent polarity to minimize side products.

Basic: Which spectroscopic methods are most effective for characterizing 4,4'-Dimethoxy-4''-methyltrityl alcohol?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the trityl core structure, methoxy (-OCH₃), and methyl (-CH₃) substituents. Aromatic proton signals typically appear between δ 6.5–7.5 ppm, while methoxy groups resonate around δ 3.8 ppm .

- FTIR : Peaks at ~3400 cm⁻¹ (O-H stretch), 1250 cm⁻¹ (C-O of methoxy), and 1600 cm⁻¹ (aromatic C=C) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight and fragmentation patterns .

Basic: How is 4,4'-Dimethoxy-4''-methyltrityl alcohol utilized as a protecting group in organic synthesis?

This compound functions as a hydroxyl-protecting agent in nucleoside and carbohydrate chemistry, analogous to 4,4'-Dimethoxytrityl (DMT) chloride. It forms acid-labile ether bonds with hydroxyl groups, enabling selective deprotection under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane). Stability against nucleophilic reagents makes it ideal for solid-phase oligonucleotide synthesis .

Advanced: What experimental strategies mitigate instability of 4,4'-Dimethoxy-4''-methyltrityl alcohol under acidic or oxidative conditions?

Instability arises from the trityl group’s susceptibility to acid hydrolysis and oxidation. Strategies include:

- Storage : Under inert atmosphere (argon/nitrogen) at -20°C to prevent moisture absorption and degradation .

- Stabilizers : Addition of radical scavengers (e.g., BHT) to prevent oxidation during long-term storage.

- In-situ Generation : Preparing the trityl alcohol immediately before use to avoid decomposition .

Advanced: How can researchers identify and quantify impurities like Michler’s ketone in 4,4'-Dimethoxy-4''-methyltrityl alcohol?

Michler’s ketone (4,4'-bis(dimethylamino)benzophenone) is a common byproduct in trityl alcohol synthesis. Analytical approaches include:

- HPLC with UV Detection : Using a C18 column and gradient elution (acetonitrile/water) to separate impurities. Michler’s ketone elutes earlier due to higher hydrophobicity .

- GC-MS : For volatile derivatives, trimethylsilylation enhances detection sensitivity.

- Calibration Curves : Spiking purified standards to quantify impurity levels .

Advanced: What role does 4,4'-Dimethoxy-4''-methyltrityl alcohol play in polymer chemistry, and how is its compatibility with cross-linking agents evaluated?

In polymer synthesis, it may serve as a branching agent or initiator. Compatibility with cross-linkers (e.g., glutaraldehyde) is assessed via:

- Gel Permeation Chromatography (GPC) : To monitor molecular weight changes during cross-linking.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition profiles of polymer networks .

Basic: What safety precautions are essential when handling 4,4'-Dimethoxy-4''-methyltrityl alcohol in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced: How can researchers resolve contradictory NMR data when analyzing trityl alcohol derivatives?

Contradictions may arise from dynamic rotational isomerism or solvent effects. Solutions include:

- Variable-Temperature NMR : To observe coalescence of split peaks and confirm rotational barriers.

- Deuterated Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

Advanced: What methodologies optimize the regioselective introduction of substituents in trityl alcohol derivatives?

Regioselectivity is controlled by:

- Directed Ortho-Metalation : Using directing groups (e.g., methoxy) to guide electrophilic substitution.

- Protection/Deprotection Sequences : Temporarily blocking reactive sites with silyl or acetyl groups .

Advanced: How is 4,4'-Dimethoxy-4''-methyltrityl alcohol applied in developing novel photoresist materials?

Its UV-absorbing aromatic structure makes it a candidate for photoresist formulations. Testing involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.